3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride to form 4-bromo-phenyl-isoxazole . This intermediate is then subjected to carboxylation to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium).
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized isoxazoles .
Scientific Research Applications
3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs . The presence of the bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKJRRFSJPTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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